![molecular formula C24H24 B13765126 7,12-Dipropylbenzo[a]anthracene CAS No. 6321-75-1](/img/structure/B13765126.png)
7,12-Dipropylbenzo[a]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,12-Dipropylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the benzo[a]anthracene family These compounds are characterized by their fused ring structures, which contribute to their stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,12-Dipropylbenzo[a]anthracene typically involves the alkylation of benzo[a]anthracene derivatives. One common method is the Friedel-Crafts alkylation, where benzo[a]anthracene is reacted with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure the selective formation of the dipropylated product.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation techniques but on a larger scale. The process would require optimization of reaction parameters to maximize yield and purity. Continuous flow reactors and advanced separation techniques like chromatography could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 7,12-Dipropylbenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at specific positions on the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Nitro or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
7,12-Dipropylbenzo[a]anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. Its derivatives are often investigated for their electronic and photophysical properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Research into its biological activity can provide insights into the mechanisms of chemical carcinogenesis and aid in the development of therapeutic agents.
Industry: It may be used in the synthesis of advanced materials, such as organic semiconductors and dyes, due to its stable aromatic structure.
Wirkmechanismus
The mechanism by which 7,12-Dipropylbenzo[a]anthracene exerts its effects involves its interaction with cellular components. The compound can intercalate into DNA, causing structural distortions and potentially leading to mutations. It may also generate reactive oxygen species (ROS) through metabolic activation, resulting in oxidative stress and cellular damage. The molecular targets include DNA, proteins, and cellular membranes, with pathways involving oxidative stress and DNA damage response mechanisms.
Vergleich Mit ähnlichen Verbindungen
- 7,12-Dimethylbenzo[a]anthracene
- Benzo[a]pyrene
- Chrysene
- 9,10-Dimethylanthracene
Comparison: 7,12-Dipropylbenzo[a]anthracene is unique due to its specific alkyl substituents, which influence its chemical reactivity and biological activity. Compared to 7,12-Dimethylbenzo[a]anthracene, the propyl groups may confer different steric and electronic effects, potentially altering its interaction with biological targets and its overall toxicity. The comparison with other PAHs like benzo[a]pyrene and chrysene highlights the diversity in structure-activity relationships within this class of compounds.
Eigenschaften
CAS-Nummer |
6321-75-1 |
|---|---|
Molekularformel |
C24H24 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
7,12-dipropylbenzo[a]anthracene |
InChI |
InChI=1S/C24H24/c1-3-9-19-20-13-7-8-14-21(20)22(10-4-2)24-18-12-6-5-11-17(18)15-16-23(19)24/h5-8,11-16H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
OAMVADPEJQOJMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



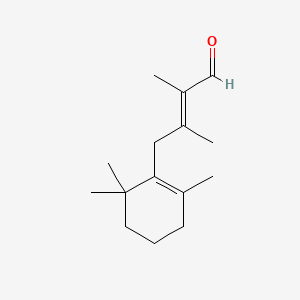
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
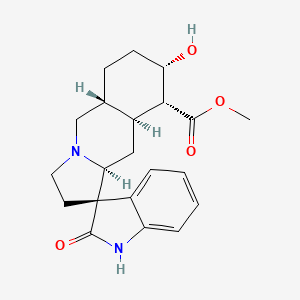
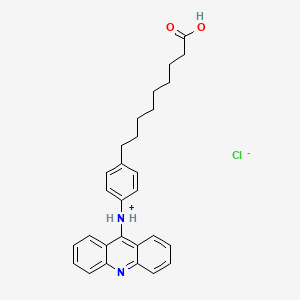
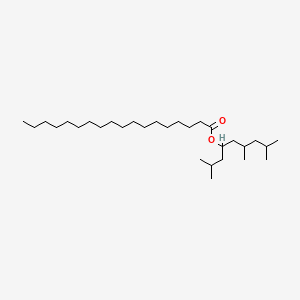

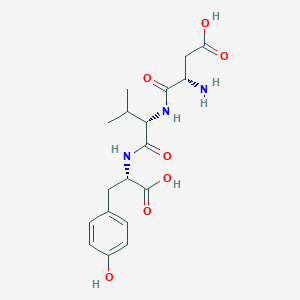
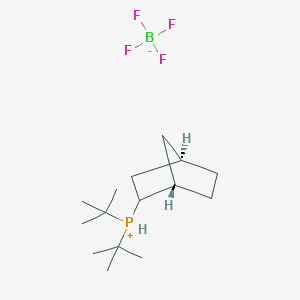
![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)
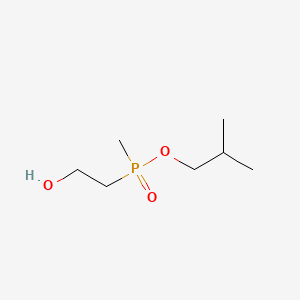
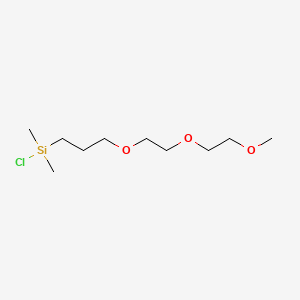
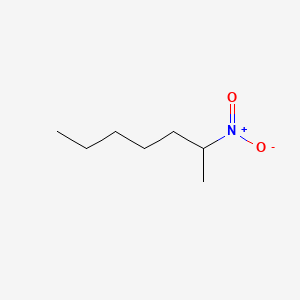
![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)
